molecular formula C8H6Cl2O B14080082 1,2-Dichloroethenoxybenzene

1,2-Dichloroethenoxybenzene

Cat. No.: B14080082
M. Wt: 189.04 g/mol
InChI Key: PHFFHYPGFBZCLE-UHFFFAOYSA-N
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Description

1,2-Dichloroethenoxybenzene is a chlorinated aromatic compound comprising a benzene ring substituted with an ethenoxy group (O-CH₂-CH₂) and two chlorine atoms at the 1,2 positions of the ethene moiety. This analysis focuses on comparative data from authoritative sources to infer trends and distinctions among related compounds.

Properties

IUPAC Name

1,2-dichloroethenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFHYPGFBZCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloroethenoxybenzene can be synthesized through several methods. One common method involves the reaction of styrene with copper(I) chloride in dichloromethane. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 1,2-Dichloroethenoxybenzene often involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen. This process is carried out in the gas phase at temperatures ranging from the boiling point of the feed to about 400°C, using a platinum/spinel catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloroethenoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.

Scientific Research Applications

1,2-Dichloroethenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloroethenoxybenzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of detoxification enzymes and the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Structural and Chemical Identity

Key structural analogs include 1,2-dichloroethene isomers (cis- and trans-), 1,2-dichlorobenzene (o-DCB) , and 1,1-dichloroethene . Their chemical identities are summarized below:

Compound CAS Number Molecular Formula Key Synonyms Isomerism
cis-1,2-Dichloroethene 156-59-2 C₂H₂Cl₂ (Z)-1,2-Dichloroethylene, cis-DCE Geometric isomer (Z-configuration)
trans-1,2-Dichloroethene 156-60-5 C₂H₂Cl₂ (E)-1,2-Dichloroethylene, trans-DCE Geometric isomer (E-configuration)
1,2-Dichlorobenzene 95-50-1 C₆H₄Cl₂ o-Dichlorobenzene, ODB Positional isomer (ortho-substitution)
1,1-Dichloroethene 75-35-4 C₂H₂Cl₂ Vinylidene chloride Structural isomer (1,1-substitution)

Physical and Chemical Properties

Physical properties such as volatility, solubility, and boiling point influence environmental persistence and exposure pathways:

Property cis-1,2-Dichloroethene trans-1,2-Dichloroethene 1,2-Dichlorobenzene 1,1-Dichloroethene
Boiling Point (°C) 60.3 47.7 180–183 31.7
Water Solubility (mg/L) 3,500 6,300 156 2,200
Vapor Pressure (mmHg) 190 234 1.3 591
Log Kow 1.86 1.48 3.43 2.13

Key Observations :

  • Volatility : 1,1-Dichloroethene and trans-1,2-dichloroethene exhibit higher volatility than o-DCB, which is more persistent in water and soil due to its aromatic structure .

Toxicity and Regulatory Limits

Toxicological profiles and regulatory thresholds vary significantly across isomers and structural analogs:

Compound Acute Toxicity (LD50, Oral Rat) Regulatory Limit (µg/L) Key Health Risks
cis-1,2-Dichloroethene 770 mg/kg 70 (Env-Or 600) Hepatotoxicity, carcinogenicity (suspected)
trans-1,2-Dichloroethene 2,000 mg/kg 100 (Env-Or 600) Central nervous system depression
1,2-Dichlorobenzene 500 mg/kg 600 (Env-Or 600) Renal and hepatic damage, hemolytic anemia
1,1-Dichloroethene 64 mg/kg 7 (Env-Or 600) Liver necrosis, mutagenicity

Key Observations :

  • Isomer-Specific Toxicity : cis-1,2-Dichloroethene is more toxic than its trans counterpart, as reflected in stricter regulatory limits .
  • Aromatic vs. Aliphatic : o-DCB’s higher regulatory limit (600 µg/L) compared to aliphatic dichloroethenes suggests lower acute toxicity but greater environmental persistence .

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